molecular formula C9H18N2O2 B1146679 tert-Butyl piperazine-1-carboxylate acetate CAS No. 143238-38-4

tert-Butyl piperazine-1-carboxylate acetate

Cat. No.: B1146679
CAS No.: 143238-38-4
M. Wt: 186.25
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Description

Tert-Butyl piperazine-1-carboxylate acetate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as a building block in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Mechanism of Action

Target of Action

Tert-Butyl piperazine-1-carboxylate acetate, also known as 1-Boc-piperazine acetate, is primarily used in proteomics research . It is a compound useful in organic synthesis . .

Mode of Action

It is known to undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a key step in the synthesis of many bioactive molecules and piperazine-containing drug substances .

Biochemical Pathways

It is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These intermediates can then participate in various biochemical pathways depending on their specific structures and functional groups.

Pharmacokinetics

It is soluble in dmso, ethyl acetate, methanol, and water , which suggests it may have good bioavailability.

Result of Action

It is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These intermediates can then exert various molecular and cellular effects depending on their specific structures and functional groups.

Action Environment

The action of 1-Boc-piperazine acetate can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in an inert atmosphere at 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl piperazine-1-carboxylate acetate can be synthesized through several methods. One common method involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl piperazine-1-carboxylate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, bases like potassium carbonate, and catalysts such as palladium complexes. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

Tert-Butyl piperazine-1-carboxylate acetate is unique due to its specific tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where selective reactivity is required .

Properties

IUPAC Name

acetic acid;tert-butyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.C2H4O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;1-2(3)4/h10H,4-7H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYAIUMHCRSUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143238-38-4
Record name 1-Boc-piperazine acetate
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